The synthesis of CE3F4 involves several key steps starting from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. The process includes the following stages:
The synthesis parameters typically include controlled temperatures and specific reagents to ensure high yields and purity of the final products.
The molecular structure of CE3F4 features a tetrahydroquinoline core, which is critical for its interaction with the Epac1 protein. The compound's stereochemistry is particularly important; studies indicate that the (R)-enantiomer exhibits significantly higher potency compared to the racemic mixture or the (S)-enantiomer .
CE3F4 primarily participates in biochemical reactions involving the inhibition of Epac1's guanine nucleotide exchange activity towards Rap1. It does not compete with cAMP for binding but instead stabilizes an inactive state of Epac1 when it is fully activated .
The mechanism of action for CE3F4 involves allosteric modulation of Epac1. When bound to the fully activated form of Epac1, CE3F4 alters the conformation of the protein to inhibit its activity without directly blocking agonist binding sites .
CE3F4 exhibits several notable physical and chemical properties:
These properties are critical for its formulation in drug development applications.
The primary applications of CE3F4 lie within biomedical research and potential therapeutic development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3